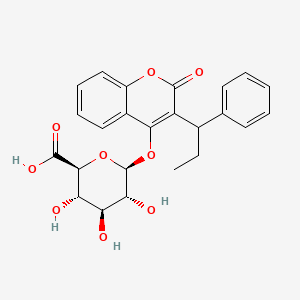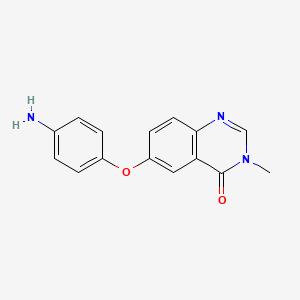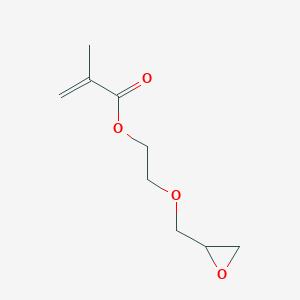![molecular formula C28H33ClN2O8 B13851351 Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate](/img/structure/B13851351.png)
Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate involves multiple steps. The process typically starts with the preparation of the benzo[5,6]cyclohepta[1,2-b]pyridine core, followed by the introduction of the chloro and pentahydroxyhexanoyl groups. The final step involves the esterification of the piperidine-1-carboxylate group with ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling events.
類似化合物との比較
Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups.
Other benzo[5,6]cyclohepta[1,2-b]pyridine derivatives: These compounds share the same core structure but have different substituents, leading to variations in their properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C28H33ClN2O8 |
|---|---|
分子量 |
561.0 g/mol |
IUPAC名 |
ethyl 4-[13-chloro-5-(2,3,4,5,6-pentahydroxyhexanoyl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C28H33ClN2O8/c1-2-39-28(38)31-11-9-15(10-12-31)22-19-7-6-18(29)13-17(19)4-3-16-5-8-20(30-23(16)22)24(34)26(36)27(37)25(35)21(33)14-32/h5-8,13,21,25-27,32-33,35-37H,2-4,9-12,14H2,1H3 |
InChIキー |
ABALCYAIGJEVES-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C(=O)C(C(C(C(CO)O)O)O)O)C=C(C=C3)Cl)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


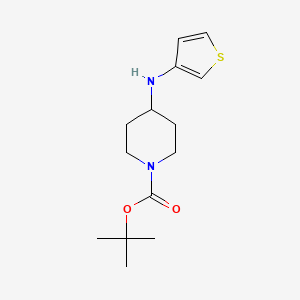
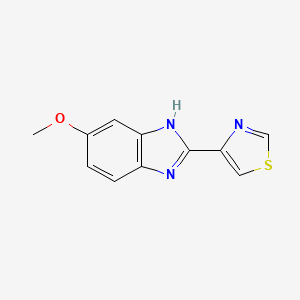
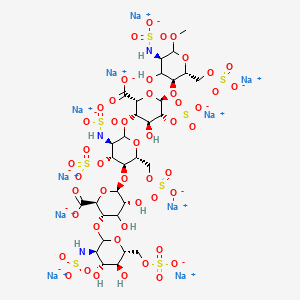
![[1-[5-Ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate](/img/structure/B13851282.png)

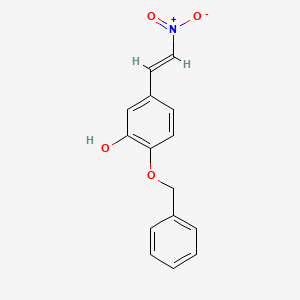
![Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate](/img/structure/B13851293.png)
